6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Description
6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound featuring a fused pyrrole-pyridinone core with a methoxy substituent at the 6-position (Figure 1). The compound is listed in commercial catalogs (e.g., CymitQuimica, Ref: 10-F609595) but is currently discontinued, highlighting challenges in synthesis or stability .
Properties
IUPAC Name |
6-methoxy-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-3-6-5(4-9-8)2-7(11)10-6/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGZFDHAKYTHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CC(=O)NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646635 | |
| Record name | 6-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-83-5 | |
| Record name | 6-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Halogenated Pyridine Precursors
A crucial step involves the selective halogenation of 4-amino-2-bromopyridine to obtain 2-bromo-5-iodopyridin-4-amine, which is a key intermediate for subsequent cyclization.
- Procedure:
4-Amino-2-bromopyridine is reacted with iodine monochloride in acetic acid at 75 °C for 3 hours. After workup and chromatographic separation, the desired regioisomer (2-bromo-5-iodopyridin-4-amine) is isolated with a yield of 38%.
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| 2-Bromo-5-iodopyridin-4-amine | 38 | Iodine monochloride, AcOH, 75 °C, 3 h |
| 4-Amino-2-bromo-3-iodopyridine (undesired isomer) | 37 | Same as above, separated chromatographically |
Cyclization to Form Pyrrolo[3,2-c]pyridine Core
Introduction of Methoxy Group at the 6-Position
Cross-Coupling Reactions for Functionalization
- Suzuki or Sonogashira cross-coupling reactions are employed to introduce various substituents at the 6-position or other sites on the pyrrolo[3,2-c]pyridine core.
- Typical conditions involve palladium catalysts, bases such as potassium carbonate, and solvents like 1,4-dioxane or acetonitrile, sometimes under microwave irradiation to enhance reaction rates.
Example Preparation Protocol
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation of 4-amino-2-bromopyridine | Iodine monochloride, AcOH, 75 °C, 3 h | 38 (desired isomer) | Chromatographic separation needed |
| Sulfonamide introduction and cyclization | Methanesulfonyl chloride, base, sequential Sonogashira coupling | 54 (intermediate) | Increases acidity facilitating ring closure |
| Palladium-mediated methoxylation | Pd catalyst, methanol or methoxyboronic acid, K2CO3, 1,4-dioxane, 85 °C, microwave, 30 min | Variable | Efficient substitution at 6-position |
| Purification | Silica gel chromatography or recrystallization | - | Final compound isolated as crystalline solid |
Research Findings and Analysis
- The use of sulfonamide intermediates significantly enhances the efficiency of the domino cyclization reaction, presumably by increasing the acidity of the anilinic proton, which facilitates ring closure.
- Microwave irradiation in palladium-catalyzed cross-coupling reactions reduces reaction times from hours to minutes while maintaining good yields.
- The regioselectivity of halogenation is critical; unselective iodination leads to mixtures requiring chromatographic separation, impacting overall yield and purity.
- Methoxy substitution at the 6-position is efficiently achieved via palladium-catalyzed substitution of 6-bromo intermediates, providing a versatile route to 6-methoxy derivatives.
Summary Table of Key Intermediates and Yields
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound’s brominated derivatives participate in palladium- and copper-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.
Suzuki–Miyaura Coupling
A key method for functionalizing the 6-position involves Suzuki coupling with arylboronic acids. For example:
-
Reagents : 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, arylboronic acids, Pd(PPh₃)₄ (catalyst), K₂CO₃ (base).
-
Conditions : Microwave irradiation (125°C, 26 min) in 1,4-dioxane/H₂O (3:1 ratio).
-
Products : 6-Aryl derivatives with yields ranging from 58% to 92% depending on substituent steric/electronic effects .
Example Derivatives Synthesized via Suzuki Coupling :
| Compound | Aryl Substituent | Yield (%) |
|---|---|---|
| 10a | Phenyl | 85 |
| 10d | 4-Fluorophenyl | 78 |
| 10h | 3,4-Dimethoxyphenyl | 92 |
Ullmann-Type Coupling
Copper-mediated coupling introduces the 3,4,5-trimethoxyphenyl group at the 1-position:
-
Reagents : 6-Bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, Cu(OAc)₂ (catalyst), pyridine.
-
Conditions : Microwave irradiation (85°C, 30 min) in 1,4-dioxane .
Ring Functionalization Reactions
The pyrrolopyridine core undergoes electrophilic substitution and oxidation to modify its electronic properties.
Nitration
-
Reagents : 2-Bromo-5-methylpyridine-1-oxide, fuming HNO₃ (in H₂SO₄).
-
Conditions : 0°C, 2 hours.
-
Product : 2-Bromo-5-methyl-4-nitropyridine 1-oxide (precursor for subsequent cyclization) .
Cyclization to Pyrrolopyridine
-
Reagents : Nitrated intermediate, DMF dimethyl acetal.
-
Conditions : Reflux in DMF, 12 hours.
Methoxylation
The methoxy group is typically introduced via nucleophilic substitution:
Biological Activity and Reaction Relevance
Derivatives synthesized via these reactions show potent biological activity. For instance:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vivo studies have suggested that it may reduce oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects .
Organic Synthesis Applications
1. Synthetic Intermediates
6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals or agrochemicals. For instance, it can be used to synthesize novel pyridine derivatives that have enhanced biological activities .
2. Catalysis
The compound has also been explored as a catalyst in organic reactions. Its ability to facilitate reactions such as cycloadditions and cross-couplings has been documented, providing an efficient route for synthesizing complex organic frameworks .
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Recent studies have investigated the use of 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in OLED technology. The compound's electronic properties make it suitable for use as an emissive layer material, potentially enhancing the efficiency and color purity of OLED devices .
2. Polymer Chemistry
In polymer science, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Research shows that polymers containing 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one exhibit enhanced performance characteristics compared to traditional polymers .
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chloro Derivatives
- 6-Chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 134682-54-5): Synthesized via zinc reduction of dibromo precursors in acetic acid (86% yield) . The chloro substituent enhances electrophilic reactivity, making it a precursor for cross-coupling reactions.
- 5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one : Synthesized in 71% yield, demonstrating lower reactivity compared to methoxy derivatives due to steric and electronic effects .
- 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 220896-14-0): Features a [2,3-b] ring fusion, altering electronic distribution and solubility (molecular weight 168.58) .
Methoxy vs. Methyl Substituents
Parent Structure
- 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 134682-54-5): The unsubstituted parent compound has a purity of 96% and serves as a baseline for evaluating substituent effects .
Structural and Electronic Differences
Biological Activity
6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This compound features a fused pyrrole and pyridine ring system with a methoxy group at the 6-position, which influences its chemical reactivity and biological properties.
Chemical Structure and Properties
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 148.16 g/mol
- CAS Number : 1000342-83-5
The structure of 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one includes two nitrogen atoms within the rings, which are crucial for its biological activity. The presence of the methoxy group enhances its binding interactions with target proteins.
6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a significant role in tumor angiogenesis and metastasis. The compound has shown inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively, indicating its strong potential as a therapeutic agent in cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The compound's ability to form hydrogen bonds with specific residues in target proteins enhances its binding affinity and specificity, making it a promising candidate for further development in cancer therapy.
Comparative Analysis with Other Compounds
The biological activity of 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can be compared to other related compounds. Below is a summary table illustrating the IC50 values for various FGFR inhibitors:
| Compound Name | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one | 7 | 9 | 25 |
| Compound A | 15 | 20 | 30 |
| Compound B | 5 | 10 | 15 |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Breast Cancer Study : In vitro testing on the 4T1 breast cancer cell line showed that treatment with 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one resulted in significant inhibition of cell proliferation and increased rates of apoptosis compared to control groups.
- Angiogenesis Inhibition : Further studies indicated that this compound could inhibit angiogenesis in tumor models by blocking FGFR signaling pathways, thereby preventing tumor growth and metastasis.
Synthesis Methods
The synthesis of 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves several steps:
- Formation of the Pyrrole Ring : Utilizing methods such as Paal-Knorr synthesis.
- Construction of the Pyridine Ring : Achieved through condensation reactions.
- Methoxylation : Introduction of the methoxy group at the 6-position using methanol and appropriate catalysts.
Q & A
Q. What are the common synthetic routes for 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one?
The synthesis typically involves alkylation and cyclization reactions. For example:
- Methoxy group introduction : Alkylation agents like methyl iodide (MeI) under basic conditions (e.g., NaH in THF at 0°C to room temperature) are used to install the methoxy group.
- Chlorination steps : Chlorinated intermediates (e.g., 4,6-dichloro derivatives) can serve as precursors, as seen in analogous pyrrolopyridine syntheses. These intermediates undergo nucleophilic substitution or coupling reactions to introduce functional groups .
- Cyclization : Acid- or base-mediated cyclization of substituted pyridine derivatives completes the pyrrolopyridinone core.
Q. How is the structure of 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one confirmed?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR (e.g., in DMSO-d) identify proton environments and carbon frameworks. For instance, methoxy protons appear as singlets near δ 3.3–3.5 ppm .
- X-ray crystallography : Single-crystal studies resolve bond lengths, angles, and ring conformations, as demonstrated in related thiopyrano-thienopyrimidinone derivatives .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 309.9 for a trifluoromethyl analog) .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates impurities.
- Recrystallization : Polar solvents like ethanol or DMSO/water mixtures enhance purity.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are used for high-purity isolation, as validated in studies on similar heterocycles .
Advanced Research Questions
Q. How do substituent modifications impact the biological activity of pyrrolopyridinone derivatives?
- Methoxy group : The 6-methoxy group enhances lipophilicity, influencing membrane permeability and receptor binding. Substitution with bulkier groups (e.g., ethoxy) may sterically hinder interactions.
- Electron-withdrawing groups : Chloro or nitro substituents at the 4-position can modulate electronic effects, altering affinity for targets like corticotropin-releasing factor receptors .
- Boronate esters : Introducing boronic acid pinacol esters (e.g., at position 3) enables Suzuki-Miyaura cross-coupling for SAR exploration .
Q. How can researchers validate analytical methods for purity assessment?
Key validation parameters include:
- Linearity : Calibration curves (R > 0.99) across 50–150% of the target concentration.
- Limit of detection (LOD) : Determined via signal-to-noise ratios (e.g., 3:1).
- Accuracy/recovery : Spiked samples with known impurities (e.g., 4-alkoxy analogs) should yield recoveries of 95–105% .
Q. How should contradictory data between in vitro and in vivo studies be addressed?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., CYP450 assays), and plasma protein binding to explain efficacy gaps.
- Metabolite identification : LC-MS/MS can detect active metabolites not accounted for in vitro.
- Dose optimization : Adjust dosing regimens to account for first-pass metabolism, as seen in studies on CRF-1 receptor antagonists .
Q. What strategies improve reaction yields in multi-step syntheses?
- Temperature control : Exothermic steps (e.g., HCl addition) require slow addition at 0°C to avoid side reactions.
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency.
- Workup protocols : Acidic or basic aqueous washes remove unreacted starting materials, as shown in hydrochloride salt syntheses (52.7% yield after purification) .
Q. How is the pharmacokinetic profile of pyrrolopyridinone derivatives evaluated?
- In vivo studies : Administer the compound orally or intravenously in rodent models, followed by plasma sampling over 24 hours.
- Tissue distribution : Radiolabeled analogs track accumulation in target organs.
- Metabolic stability : Liver microsome assays identify susceptibility to cytochrome P450 enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
